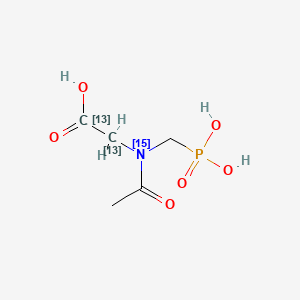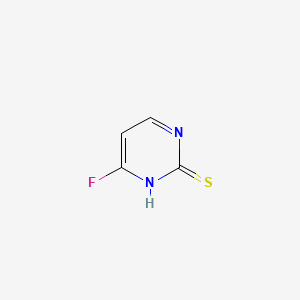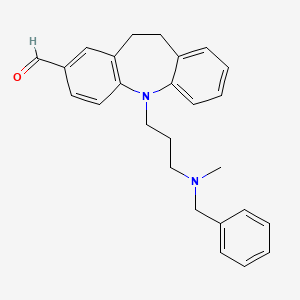
N-Benzyl-2-formyl Desipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-formyl Desipramine is a derivative of desipramine, a tricyclic antidepressant Desipramine itself is known for its role in treating depression by inhibiting the reuptake of norepinephrine and serotonin
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-formyl Desipramine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to desipramine.
Medicine: Investigated for its potential antidepressant and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
Target of Action
N-Benzyl-2-formyl Desipramine is a derivative of Desipramine, a tricyclic antidepressant . The primary targets of Desipramine are the serotonin and norepinephrine reuptake transporters, where it acts as a potent inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating mood and behavior .
Mode of Action
Desipramine inhibits the reuptake of serotonin and norepinephrine into presynaptic neurons, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and ultimately results in an improvement in mood and reduction in depression symptoms . It’s also suggested that this compound may have serotonin release stimulating activity and calcium channel (voltage-sensitive) activity .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, they can lead to the down-regulation of cerebral cortical β-adrenergic receptors and the sensitization of post-synaptic serotonergic receptors with chronic use . This can result in an overall increase in serotonergic neurotransmission .
Pharmacokinetics
Desipramine is extensively metabolized in the liver, primarily by CYP2D6 and to a lesser extent by CYP1A2, to 2-hydroxydesipramine, an active metabolite . The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Desipramine results in an overall increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression . This compound may also modulate brain serotonin and/or dopamine turnover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s metabolic rate, and genetic factors such as polymorphisms in the genes encoding for the metabolizing enzymes CYP2D6 and CYP1A2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-formyl Desipramine typically involves the following steps:
N-Benzylation: Desipramine is reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Formylation: The benzylated desipramine is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Desipramine: The parent compound, primarily used as an antidepressant.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar structure and function.
Uniqueness: N-Benzyl-2-formyl Desipramine is unique due to the presence of the benzyl and formyl groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, desipramine. These modifications can potentially enhance its efficacy or reduce side effects, making it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQURJISLLKBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
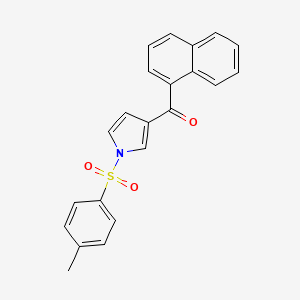

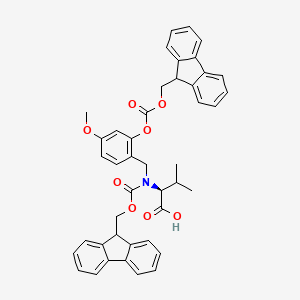
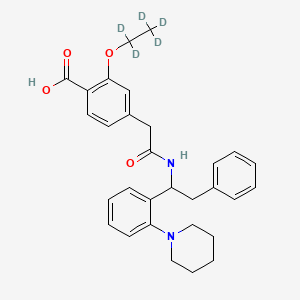
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
